5-(1,3-Benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a benzoxazole moiety fused with a pyrrolo[3,4-c]pyrrole structure
Preparation Methods
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring from 2-aminophenol and an aldehyde under reflux conditions . The pyrrolo[3,4-c]pyrrole core can be synthesized through a cyclization reaction involving diketopyrrolopyrrole (DPP) derivatives . Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
5-(1,3-Benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzoxazole ring. Common reagents include halogens and alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
5-(1,3-Benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds such as:
Benzoxazole: A simpler structure with similar biological activities but less complex applications.
Diketopyrrolopyrrole (DPP): Known for its use in organic electronics and optoelectronics.
Benzimidazole: An analog with nitrogen replacing the oxygen in the benzoxazole ring, exhibiting similar but distinct biological activities.
Benzothiazole: An analog with sulfur replacing the oxygen in the benzoxazole ring, used in different industrial applications.
The uniqueness of this compound lies in its combined structural features, which confer a broad range of applications and biological activities.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-17-13-10-21(19-20-15-8-4-5-9-16(15)25-19)11-14(13)18(24)22(17)12-6-2-1-3-7-12/h1-9,13-14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRLXOLHDVBDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC4=CC=CC=C4O3)C(=O)N(C2=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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